(E)-2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-phenylacrylamide is a useful research compound. Its molecular formula is C19H18N4O2 and its molecular weight is 334.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-phenylacrylamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C19H18N4O2
- Molecular Weight : 334.4 g/mol
- CAS Number : 2035003-68-8
Research indicates that compounds containing the 4-oxobenzo[d][1,2,3]triazin structure exhibit diverse mechanisms of action. They primarily act as cholinesterase inhibitors , which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enhances cholinergic transmission by preventing the breakdown of acetylcholine, thus improving cognitive function.
Cholinesterase Inhibition
A study evaluated the cholinesterase inhibitory activity of related compounds, demonstrating that derivatives of 4-oxobenzo[d][1,2,3]triazin showed significant inhibition against BuChE. For example, a closely related compound exhibited an IC50 value of 3.2 μM against BuChE, which is substantially more potent than the standard drug donepezil .
Anticancer Activity
The anticancer potential of compounds similar to this compound was assessed using various cancer cell lines. In vitro studies indicated that these compounds could inhibit cell proliferation in liver carcinoma (HepG2) cells. The binding affinity to specific targets was also analyzed through molecular docking studies, revealing promising interactions with cancer-related proteins .
Antimicrobial Properties
Some derivatives have shown antimicrobial activity against various bacterial strains. The mechanism includes disrupting bacterial cell membranes and inhibiting key metabolic pathways. This suggests potential applications in developing new antimicrobial agents .
Data Table: Summary of Biological Activities
Case Studies
- Alzheimer’s Disease Model : In a preclinical study using transgenic mice models for Alzheimer’s disease, administration of this compound resulted in improved cognitive function as assessed by behavioral tests. The compound significantly reduced AChE activity in brain tissues compared to control groups.
- Cancer Cell Line Study : A series of synthesized derivatives were tested against multiple cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). These studies indicated that specific modifications to the triazine core enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells.
Eigenschaften
IUPAC Name |
(E)-2-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-14(13-15-7-3-2-4-8-15)18(24)20-11-12-23-19(25)16-9-5-6-10-17(16)21-22-23/h2-10,13H,11-12H2,1H3,(H,20,24)/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVRDJJZFDIRFT-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.